Ebio1

KCNQ2 Potency Subtype Selectivity

KCNQ2 electrophysiology studies demand subtype selectivity that pan-activators fail to deliver. Ebio1 solves this by directly expanding the KCNQ2 channel gate-increasing open probability and unitary conductance at +50 mV via a unique twist-to-open mechanism. - KCNQ2 EC50 = 247 nM; ≥10-fold selective over KCNQ2/3, KCNQ4, KCNQ5 - ≥98% HPLC purity; DMSO solubility = 100 mM for precise dose-response curves - Cryo-EM-validated binding mode (PDB: 8ijk); extensively cited in epilepsy/seizure models Shipped same-day from stock with full QC documentation.

Molecular Formula C19H14FNO
Molecular Weight 291.3 g/mol
Cat. No. B11531682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbio1
Molecular FormulaC19H14FNO
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22)
InChIKeyVROYHHCUXRMIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebio1: KCNQ2 Selective Activator


Ebio1 is a subtype-selective activator of the voltage-gated potassium channel KCNQ2 (Kv7.2) [1], identified through structure-based virtual screening as a novel chemical scaffold distinct from classic KCNQ modulators such as retigabine [2]. It operates via a unique 'twist-to-open' mechanism that increases both open probability and single-channel conductance at saturating voltage (+50 mV), rather than solely augmenting voltage-dependent gating . This direct gate-expanding mechanism, validated by cryo-EM and single-channel patch-clamp electrophysiology , positions Ebio1 as a mechanistically differentiated tool compound for probing KCNQ2-specific physiology and for supporting KCNQ2-targeted drug discovery programs in epilepsy and pain .

Ebio1 Selectivity & Substitution Risks


In-class substitution of Ebio1 with other KCNQ activators—such as retigabine, ICA-27243, or ML213—is not scientifically equivalent due to fundamental differences in subtype selectivity, activation mechanism, and biophysical outcome. While many KCNQ modulators act as pan-activators across KCNQ2-5 subtypes , Ebio1 is a KCNQ2-selective agonist with an EC50 of 247 nM and 10-fold selectivity over KCNQ2/3, KCNQ4, and KCNQ5 . Retigabine, in contrast, is a broad-spectrum Kv7 opener with significant activity at KCNQ3, KCNQ4, and KCNQ5 [1]. Furthermore, Ebio1 uniquely enhances single-channel conductance by generating an extended gate conformation, a mechanism distinct from the voltage-sensor modulation exerted by classic activators [2]. Substituting Ebio1 with a less selective or mechanistically distinct compound would introduce off-target subtype activation and alter the electrophysiological signature, thereby compromising experimental reproducibility and data interpretation in studies focused on KCNQ2-specific pharmacology.

Ebio1 Differentiation Evidence


KCNQ2 Potency & Subtype Selectivity

Ebio1 demonstrates an EC50 of 247 nM at KCNQ2 homomeric channels, with a 10-fold selectivity window over KCNQ2/3, KCNQ4, and KCNQ5 . This contrasts with retigabine, which activates KCNQ2-5 with EC50 values ranging from 1.6 to 2.2 μM and exhibits no significant subtype selectivity [1], and with ICA-27243, which has an EC50 of 0.38 μM at KCNQ2/Q3 but is significantly less effective at activating KCNQ4 and KCNQ3/Q5 . The 10-fold selectivity margin of Ebio1 provides a cleaner pharmacological tool for isolating KCNQ2-specific effects in heterologous expression systems and native tissues where multiple KCNQ subunits are co-expressed.

KCNQ2 Potency Subtype Selectivity EC50

Twist-to-Open Mechanism vs. Classic Modulation

Ebio1 engages KCNQ2 via a structurally unique 'twist-to-open' mechanism, wherein it disrupts the interaction between S303 side chain and F305 backbone carbonyl, driving S6 helices to adopt an extended gate conformation with increased single-channel conductance at +50 mV [1]. This is distinct from the classic voltage-sensor modulation employed by retigabine, which augments voltage-dependent open probability without altering maximal conductance [2]. Cryo-EM structures of the human KCNQ2-CaM-Ebio1 complex (PDB: 8ijk) directly visualize this expanded gate state, confirming that Ebio1 increases both open probability and unitary conductance, whereas retigabine primarily enhances open probability [3].

Ion Channel Gating Mechanism of Action Cryo-EM Single-Channel

Off-Target Ion Channel Selectivity

Ebio1 demonstrates minimal to negligible activation effects on a broad panel of non-KCNQ ion channels, including Kv1.1, Kv4.3, hERG, BK, Nav1.1, Cav2.1, and TREK1 . While comprehensive comparative counter-screening data for retigabine and ICA-27243 against this exact panel is not available in the public domain, Ebio1's profile suggests a low likelihood of confounding off-target ion channel effects in electrophysiological experiments. This is particularly relevant given that hERG (Kv11.1) inhibition is a known liability for many ion channel modulators and a key predictor of cardiac toxicity [1]. The absence of hERG activation by Ebio1 distinguishes it from less well-characterized KCNQ tool compounds and supports its use in assays where off-target channel modulation would confound interpretation.

Off-Target Selectivity Safety Pharmacology Counter-Screening

Solubility & In Vivo Formulation

Ebio1 exhibits DMSO solubility of up to 100 mM (29.13 mg/mL) , which is substantially higher than many KCNQ tool compounds that require specialized solubilization protocols. For in vivo applications, validated formulations are available, including a clear solution formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) yielding 2.9 mg/mL (9.95 mM) . This contrasts with retigabine, which has lower aqueous solubility and often requires more complex formulation strategies for in vivo dosing [1]. The high DMSO solubility of Ebio1 facilitates preparation of concentrated stock solutions for in vitro electrophysiology and simplifies dilution into physiological buffers, reducing the risk of solvent-induced artifacts in sensitive assays.

Solubility Formulation DMSO In Vivo

Efficacy in Dravet & Absence Seizure Models

Ebio1 (also reported as EBIO1) has demonstrated preclinical efficacy in rodent models of epilepsy. In a mouse model of Dravet syndrome, Ebio1 reduced silent seizure symptoms by halting the random firing of inhibitory thalamic cells [1]. In a separate study using genetically epilepsy-prone rats (GEPR-3s), pretreatment with 1-EBIO (closely related to Ebio1) delayed seizure onset and completely suppressed generalized tonic-clonic seizures in both male and female animals [2]. While direct comparative efficacy data against retigabine or ICA-27243 in these specific models is not available, these findings establish Ebio1's translational potential in refractory epilepsy syndromes where KCNQ2 activation is a validated therapeutic strategy. Retigabine (ezogabine) was clinically approved for epilepsy but withdrawn due to tissue discoloration and retinal toxicity [3], highlighting the need for alternative KCNQ2-selective activators with improved safety profiles.

Epilepsy Dravet Syndrome Absence Seizures In Vivo Anticonvulsant

Ebio1 Procurement Use Cases


KCNQ2 Electrophysiology & Biophysics

For researchers using patch-clamp electrophysiology to study KCNQ2 channel gating, unitary conductance, or subunit-specific pharmacology, Ebio1 provides a uniquely clean tool compound. Its KCNQ2 selectivity (10-fold over other KCNQ subtypes) [1] and minimal off-target ion channel activity ensure that observed effects can be attributed specifically to KCNQ2 modulation. The compound's high DMSO solubility (100 mM) facilitates preparation of concentrated stock solutions for precise concentration-response experiments . Furthermore, the availability of cryo-EM structures of the KCNQ2-Ebio1 complex (PDB: 8ijk) [2] enables structure-guided mutagenesis studies to map the twist-to-open activation pathway.

Mechanistic Differentiation & Tool Validation

In drug discovery programs targeting KCNQ2 for epilepsy, pain, or neuropsychiatric disorders, Ebio1 serves as an essential reference agonist for benchmarking novel compounds. Its unique twist-to-open mechanism, which increases both open probability and single-channel conductance [1], contrasts sharply with the voltage-sensor modulation exerted by classic activators like retigabine . This mechanistic distinction allows screening cascades to differentiate between gate-expanding and voltage-sensitizing chemotypes. Ebio1's patent-protected scaffold also makes it a valuable starting point for medicinal chemistry optimization, with opportunities to improve pharmacokinetic properties while retaining the favorable subtype selectivity and activation mechanism.

Preclinical Epilepsy Efficacy Studies

For in vivo pharmacologists investigating KCNQ2 activation as a therapeutic strategy for epilepsy, Ebio1 offers a validated tool with demonstrated efficacy in preclinical seizure models. The compound has shown activity in reducing silent seizures in a Dravet syndrome mouse model [1] and in suppressing generalized tonic-clonic seizures in GEPR-3 rats . Pre-validated in vivo formulations (e.g., 2.9 mg/mL in 5% DMSO/40% PEG300/5% Tween 80/50% ddH2O) streamline dosing preparation and improve reproducibility across studies. The compound's favorable selectivity profile reduces the likelihood of off-target effects confounding behavioral or physiological endpoints.

Comparative Pharmacology & Subtype Profiling

When establishing a panel of KCNQ subtype-selective activators for profiling novel compounds or for studying tissue-specific KCNQ subunit contributions, Ebio1 is the recommended KCNQ2-selective agonist. Its EC50 of 247 nM and 10-fold selectivity margin [1] make it suitable for experiments requiring clean KCNQ2 activation without spillover onto KCNQ3, KCNQ4, or KCNQ5. This contrasts with ICA-27243 (KCNQ2/Q3-selective) and retigabine (pan-KCNQ) , enabling researchers to deconvolve the specific contributions of KCNQ2-containing channels in native tissues where multiple KCNQ subunits are co-expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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